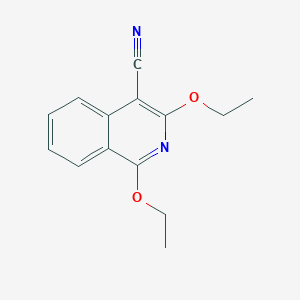

1,3-Diethoxyisoquinoline-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63359-51-3 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1,3-diethoxyisoquinoline-4-carbonitrile |

InChI |

InChI=1S/C14H14N2O2/c1-3-17-13-11-8-6-5-7-10(11)12(9-15)14(16-13)18-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

QRWUIGYGVCGPJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C(=N1)OCC)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diethoxyisoquinoline 4 Carbonitrile and Analogous Structures

Conventional Strategies for Isoquinoline (B145761) Core Construction

Traditional methods for isoquinoline synthesis have long been the cornerstone of heterocyclic chemistry, providing robust and reliable routes to this important scaffold.

The Pictet-Spengler reaction is a fundamental method for the synthesis of tetrahydroisoquinolines, which can then be aromatized to isoquinolines. organicreactions.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. organicreactions.orgpharmaguideline.comquimicaorganica.org The reaction proceeds through the formation of an imine, which then undergoes an electrophilic attack on the aromatic ring. quimicaorganica.org The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions. pharmaguideline.com This versatile reaction has been widely used in the total synthesis of various isoquinoline alkaloids. nih.govnumberanalytics.com

The Bischler-Napieralski reaction is another classic and widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution reaction involves the cyclization of the amide using a dehydrating agent, typically a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). pharmaguideline.comwikipedia.orgorganic-chemistry.org The reaction is thought to proceed through a nitrilium ion intermediate. wikipedia.orgslideshare.net The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated to furnish the corresponding isoquinolines. pharmaguideline.com This method is particularly effective for arenes that are electron-rich. organic-chemistry.org Modifications to the standard conditions have been developed to accommodate a wider range of substrates. slideshare.net

| Reaction Name | Starting Materials | Key Reagents | Product | Ref. |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Tetrahydroisoquinoline | organicreactions.orgpharmaguideline.com |

| Bischler-Napieralski | β-arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline (B110456) | wikipedia.orgorganic-chemistry.org |

Advanced Catalyst-Mediated Syntheses

Modern synthetic chemistry has seen the rise of catalyst-mediated reactions, offering milder conditions, greater efficiency, and broader functional group tolerance for the synthesis of isoquinolines.

Transition-metal catalysis has revolutionized the synthesis of isoquinolines, enabling the construction of the heterocyclic core through various C-H activation and annulation strategies. nih.gov

Palladium: Palladium-catalyzed reactions are versatile for synthesizing a wide array of substituted isoquinolines. nih.gov These methods often involve sequential α-arylation of ketones followed by cyclization, allowing for the convergent assembly of polysubstituted isoquinolines in excellent yields. nih.gov Palladium catalysts can also be used in aminocarbonylation reactions to produce isoquinoline-1-carboxamides. mdpi.com Furthermore, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoic acid esters provides a route to hydroisoquinolones. mdpi.comresearchgate.net

Cobalt: Cobalt catalysts, being more earth-abundant and less expensive than noble metals, have gained significant attention. acs.orgacs.org Cobalt(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds offers a mild and oxidant-free pathway to 1-aminoisoquinolines. acs.org Cobalt-catalyzed oxidative annulation of benzylamides with alkynes, using picolinamide (B142947) as a traceless directing group, is another efficient method. acs.org These reactions often exhibit broad substrate scope and excellent regioselectivity. thieme-connect.comglobethesis.com

Iron: Iron catalysts provide an economical and environmentally friendly option for isoquinoline synthesis. acs.orgrsc.org Iron-catalyzed oxidative dearomatization and peroxidation of pyrrolo[2,1-a]isoquinolines have been developed for late-stage modification. acs.org Iron complexes can also catalyze the intramolecular dehydrogenative coupling of amido-alcohols to form substituted quinolin-2(1H)-ones, a related heterocyclic structure. rsc.org

Ruthenium: Ruthenium catalysts are effective for the synthesis of isoquinolones and isoquinolines through oxidative annulation reactions. nih.govrsc.org Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides or the reaction of N-quinolin-8-yl-benzamides with alkynes provides access to these heterocycles. nih.govorganic-chemistry.org One-pot syntheses utilizing ruthenium catalysts for C-H activation and annulation offer a sustainable approach by minimizing reaction steps and solvent usage. mdpi.com Ruthenium(II)-catalyzed cascade reactions of 2H-imidazoles with alkynes have also been developed to produce α-ketone-isoquinolines. acs.org

Manganese: Manganese-catalyzed reactions are emerging as a powerful tool in synthetic chemistry. rsc.orgrsc.orgresearchgate.net An efficient manganese(II)-catalyzed oxidative radical cascade reaction of vinyl isocyanides and hydrazines allows for the modular synthesis of multi-substituted isoquinolines. rsc.org Manganese catalysts are also used in the synthesis of polycyclic isoquinolin-1(2H)-ones from alkyne-tethered N-alkoxyamides. rsc.org

Copper: Copper-catalyzed reactions offer simple and mild conditions for isoquinoline synthesis. nih.govrsc.org A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which provides facile access to isoquinolines and isoquinoline N-oxides. nih.govrsc.org Copper salts can also catalyze the condensation of ortho-alkynyl aromatic aldehydes or ketones with urea (B33335) to form isoquinoline derivatives. benthamdirect.com Additionally, copper-catalyzed cascade reactions involving terminal alkynes, aldehydes, and tetrahydroisoquinolines can produce pyrrolo[2,1-a]isoquinolines. acs.org

| Metal Catalyst | General Reaction Type | Starting Materials Example | Ref. |

| Palladium | α-Arylation/Cyclization | Aryl halide, Ketone | nih.gov |

| Cobalt | C-H/N-H Functionalization | Aryl amidine, Diazo compound | acs.org |

| Iron | Oxidative Dearomatization | Pyrrolo[2,1-a]isoquinoline | acs.org |

| Ruthenium | Oxidative Annulation | N-quinolin-8-yl-benzamide, Alkyne | nih.gov |

| Manganese | Oxidative Radical Cascade | Vinyl isocyanide, Hydrazine (B178648) | rsc.org |

| Copper | Intramolecular Cyclization | (E)-2-alkynylaryl oxime | nih.govrsc.org |

The development of asymmetric methods to synthesize chiral isoquinoline frameworks is of significant interest due to their prevalence in biologically active natural products. nih.govnih.govresearchgate.net Both diastereoselective and enantioselective catalytic methods have been successfully applied. nih.gov Chiral Brønsted acids, for instance, have been used to catalyze redox cyclization reactions to deliver chiral isoquinolinonaphthyridines with high enantiomeric excess. rsc.org The asymmetric synthesis of isoquinoline alkaloids often involves modifications of traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, or the development of new strategies involving chiral catalysts. nih.gov Chiral ligands can be employed in transition-metal-catalyzed reactions to induce stereoselectivity. nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials.

One-pot protocols for the synthesis of isoquinolines, including those bearing a carbonitrile group, are highly desirable as they reduce the number of purification steps, save time, and minimize waste. mdpi.com A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN) can efficiently produce densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization, where the nitrogen atom is transferred from acetonitrile. organic-chemistry.org This approach is highly selective and general. organic-chemistry.org Such multicomponent strategies provide a powerful and direct route to complex isoquinoline structures from simple and readily available starting materials.

Strecker-Type Reactions for Nitrile Introduction

The Strecker synthesis, traditionally a method for producing α-amino acids, offers a robust framework for the introduction of a nitrile group onto a precursor molecule through a three-component reaction. wikipedia.orgnih.gov The core of this reaction involves the formation of an α-aminonitrile from a carbonyl compound, an amine, and a cyanide source. masterorganicchemistry.com This process proceeds via an iminium ion intermediate, which is then subjected to nucleophilic attack by a cyanide ion. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing isoquinoline-4-carbonitriles, a Strecker-type reaction can be envisioned to functionalize the C4 position. This would typically involve a suitable isoquinoline precursor containing a carbonyl group or an equivalent electrophilic center at the C4 position. For instance, a 1,3-diethoxyisoquinolin-4(1H)-one could serve as a ketone equivalent. The reaction mechanism would commence with the formation of an iminium ion at the C4 position, followed by the addition of cyanide (e.g., from trimethylsilyl (B98337) cyanide or sodium cyanide) to yield the desired 4-carbonitrile derivative. masterorganicchemistry.com

The versatility of the Strecker reaction allows for the use of various aldehydes and ketones, which in this specialized application, would be analogous to substituted isoquinoline precursors. wikipedia.org This adaptability makes it a powerful tool for creating a library of diversely substituted isoquinoline-4-carbonitriles.

Table 1: Key Steps in a Hypothetical Strecker-Type Reaction for Isoquinoline-4-carbonitrile Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of Iminium Ion | An isoquinoline precursor is reacted with an amine source (e.g., ammonia (B1221849) or a primary amine) under acidic conditions to form a reactive iminium ion at the C4 position. |

| 2 | Nucleophilic Cyanide Attack | A cyanide source (e.g., HCN, NaCN, TMSCN) is introduced, and the cyanide anion attacks the electrophilic carbon of the iminium ion. |

Green Chemistry Principles in Isoquinoline Carbonitrile Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. The synthesis of complex molecules like 1,3-diethoxyisoquinoline-4-carbonitrile is increasingly being adapted to these principles.

Solvent-Free and Microwave-Assisted Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govyoutube.com The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and efficient heating, often circumventing the need for a solvent. youtube.com

The application of microwave irradiation to the synthesis of isoquinoline derivatives has been well-documented. nih.govorganic-chemistry.orgresearchgate.net For example, Bischler-Napieralski or Pictet-Spengler reactions, which are classical methods for constructing the isoquinoline core, can be significantly accelerated under microwave conditions. organic-chemistry.orgorganic-chemistry.org These protocols can be performed at elevated temperatures for short durations (e.g., 30 minutes) either in a high-boiling solvent or under solvent-free ("neat") conditions, which further enhances the green credentials of the synthesis. organic-chemistry.org The energy efficiency and speed of microwave-assisted reactions align with the core tenets of sustainable chemistry. rsc.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | Several hours | 10-30 minutes | Often significant | organic-chemistry.org |

| Quinoline (B57606) Synthesis | 4-8 hours | 5-15 minutes | Moderate to good | nih.gov |

Catalysis with Recyclable Systems

The use of recyclable catalysts, particularly heterogeneous catalysts, is another cornerstone of green synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. rsc.org For the synthesis of quinoline and isoquinoline derivatives, a variety of recyclable catalytic systems have been explored.

Synthesis of Precursor Molecules for this compound

The synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors. This involves strategic introduction of the carbonitrile functional group and the formation of activated intermediates necessary for ring construction or functionalization.

Approaches for Carbonitrile Introduction (e.g., Cyanide-Free Methods)

While classical methods for introducing a nitrile group often rely on highly toxic cyanide salts, modern approaches seek safer, cyanide-free alternatives. One innovative strategy involves the in situ generation of the cyano group from a different functional group.

A notable example is the transformation of a 5-phenacyl-1,2,4-triazine into a 5-cyano-1,2,4-triazine using alkyl nitrites like amyl nitrite. researchgate.net This is followed by an inverse-demand aza-Diels-Alder reaction with an aryne to produce an isoquinoline-carbonitrile. The phenacyl substituent is essential for this transformation to occur. researchgate.net This methodology provides a pathway to synthesize isoquinoline carbonitriles without handling traditional cyanide reagents, thereby significantly improving the safety profile of the synthesis. Another approach involves the metal-free activation of a benzonitrile (B105546) precursor in an aqueous medium to construct aminated isoquinoline frameworks. rsc.org

Preparation of Activated Intermediates (e.g., Iminium Ions)

Activated intermediates, particularly iminium ions, are central to many synthetic routes leading to isoquinolines and their derivatives. wikipedia.org An iminium cation contains the general structure [R₂C=NR₂]⁺ and is significantly more electrophilic than the corresponding imine. wikipedia.org

These intermediates can be generated through several pathways. A common method is the condensation of a secondary amine with an aldehyde or ketone under acidic conditions. wikipedia.org They are also key intermediates in the Bischler-Napieralski reaction, where the cyclization of a β-phenylethylamide is promoted by a dehydrating agent like phosphorus pentoxide, leading to a dihydroisoquinoline through an N-acyliminium ion intermediate. quimicaorganica.org Similarly, the Strecker reaction proceeds through an iminium ion that is subsequently attacked by cyanide. wikipedia.orgmasterorganicchemistry.com The controlled generation of these highly reactive iminium ions is a crucial step in building the isoquinoline core and introducing substituents at specific positions. znaturforsch.com

Mechanistic Investigations of 1,3 Diethoxyisoquinoline 4 Carbonitrile Formation and Transformations

Elucidation of Isoquinoline (B145761) Ring Closure Mechanisms

The formation of the isoquinoline scaffold is a cornerstone of heterocyclic chemistry, with several established mechanistic families governing the ring-closure process. These pathways are differentiated by the nature of the key bond-forming step.

Electrophilic aromatic substitution is a classical and widely employed strategy for the synthesis of the isoquinoline ring system. quimicaorganica.org These reactions typically involve the intramolecular attack of an electron-rich aromatic ring onto an electrophilic center, generated from a side chain attached to the ring.

Prominent examples of syntheses that utilize this mechanism include the Bischler-Napieralski and Pictet-Spengler reactions. iust.ac.irthieme.de In a plausible pathway to a 1,3-disubstituted isoquinoline, a β-phenethylamine derivative, appropriately substituted, serves as the starting material. quimicaorganica.org The cyclization step is an electrophilic aromatic substitution, which is generally favored by electron-donating groups on the aromatic ring that activate it towards electrophilic attack. quimicaorganica.orgshahucollegelatur.org.in The reaction proceeds via a cyclodehydration, often promoted by strong acids or dehydrating agents like phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline (B110456) intermediate. iust.ac.ir This intermediate can then be dehydrogenated to yield the fully aromatic isoquinoline core. iust.ac.ir The formation of an electrophilic nitrilium ion is often a key intermediate in these cyclizations. shahucollegelatur.org.in

| Method | Typical Precursor | Key Reagent(s) | Intermediate | Ref. |

| Bischler-Napieralski | N-Acyl-β-phenethylamine | P₂O₅, POCl₃ | 3,4-Dihydroisoquinoline | iust.ac.ir |

| Pictet-Spengler | β-Arylethylamine & Aldehyde/Ketone | Acid catalyst | 1,2,3,4-Tetrahydroisoquinoline | iust.ac.ir |

| Pomeranz-Fritsch | Benzaldehyde & Aminoacetaldehyde acetal | Strong acid | Iminoacetal | shahucollegelatur.org.in |

More contemporary approaches to isoquinoline synthesis involve radical-mediated reactions, which often proceed under milder conditions than traditional electrophilic cyclizations. thieme.de These methods offer alternative pathways for ring closure, particularly for densely functionalized molecules. thieme.dethieme.de

One such strategy involves the oxidative cyclization of vinyl isocyanides with alkanes in a metal-free tandem reaction to produce 1-alkylisoquinolines. thieme.de Another approach is the intramolecular C-H amination involving nitrogen-centered radicals (NCRs). nih.gov Aminium radicals, for instance, can be generated in the ground state and undergo intramolecular cyclization to form tetrahydroquinolines. nih.gov These radical processes typically involve an initiation step to generate the radical, a propagation step involving the key cyclization, and a termination step. For the synthesis of a complex isoquinoline, a precursor with an appropriately positioned radical acceptor (like an alkene or phenyl group) and a group that can be converted into a radical would be required. mdpi.com Iron(III) chloride, for example, can promote oxidative radical cyclization through a single electron-transfer (SET) mechanism. mdpi.com

Nucleophilic pathways provide another distinct mechanism for constructing the isoquinoline ring. In these sequences, an intramolecular nucleophilic attack is the key ring-forming step, followed by an elimination reaction to establish aromaticity. Isoquinolines are susceptible to nucleophilic attack, particularly at the C-1 position. quimicaorganica.org

While often discussed in the context of modifying a pre-existing isoquinoline ring, nucleophilic mechanisms can also be foundational to its synthesis. For instance, a suitably designed acyclic precursor with a terminal nucleophile and an electrophilic site on the aromatic precursor could cyclize. The mechanism often proceeds through an addition-elimination sequence where a stable intermediate is formed, allowing for the delocalization of negative charge onto the nitrogen atom. quimicaorganica.org Modern synthetic methods have also explored the use of hypervalent iodine reagents to mediate oxidative cyclizations of ketoximes with alkenes, leading to the formation of isoquinoline N-oxides. nih.gov This process involves the oxime fragment being oxidized to serve as an electrophile, which is then trapped intramolecularly by the alkenyl moiety. nih.gov

Mechanisms of Carbonitrile Group Incorporation

The introduction of the carbonitrile (-CN) functional group is a critical step in the synthesis of 1,3-diethoxyisoquinoline-4-carbonitrile. This can be achieved either before or after the formation of the isoquinoline ring, with the mechanism depending on the chosen strategy.

The carbonitrile group is typically introduced via a nucleophilic substitution or addition reaction using a cyanide source. Common cyanide reagents include potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN). The mechanism of cyanation often involves the nucleophilic attack of the cyanide anion (CN⁻) on an electrophilic carbon atom.

If the isoquinoline core is formed first, a leaving group (such as a halogen) at the 4-position would be required. The cyanide ion would then displace this leaving group via a nucleophilic aromatic substitution mechanism. Alternatively, if the carbonitrile group is part of one of the precursors before ring closure, the mechanism of its incorporation is tied to the synthesis of that precursor. For example, the hydrolysis of a nitrile group under acidic or basic conditions can yield a carboxylic acid, indicating the reverse reaction is also mechanistically significant in the broader context of nitrile chemistry. chemistrysteps.com The nitrile's electronic structure, with its sp-hybridized carbon and nitrogen, makes the carbon atom electrophilic and thus susceptible to attack by nucleophiles. libretexts.org

| Cyanide Source | Typical Substrate | General Conditions | Mechanism Type |

| KCN or NaCN | Halo-isoquinoline | Polar aprotic solvent (e.g., DMSO) | Nucleophilic Aromatic Substitution |

| TMSCN | Carbonyl compound | Lewis acid catalyst | Nucleophilic Addition |

| Copper(I) cyanide | Aryl halide | High temperature (Rosenmund-von Braun) | Nucleophilic Substitution |

Catalytic Reaction Mechanisms in Isoquinoline Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted isoquinolines has benefited significantly from the development of transition-metal-catalyzed reactions.

Catalysts, particularly those based on rhodium (Rh), palladium (Pd), copper (Cu), and zinc (Zn), can enable transformations that are difficult to achieve through traditional methods. organic-chemistry.org For example, Rh(III)-catalyzed cyclization of oximes with diazo compounds involves a sequence of C-H activation, cyclization, and condensation to afford isoquinoline N-oxides under mild conditions. organic-chemistry.org Zinc salts have been shown to promote the C-H activation of imines and their subsequent coupling with diazo ketoesters to form isoquinolinium salts in a redox-neutral process. organic-chemistry.org

These catalytic cycles often involve several key steps:

Oxidative Addition: The metal center inserts into a bond of the substrate.

Migratory Insertion/Annulation: A coordinated ligand inserts into a metal-carbon bond, often forming the new ring.

Reductive Elimination: The final product is expelled from the metal coordination sphere, regenerating the catalyst for the next cycle.

These catalytic approaches provide powerful and versatile tools for constructing complex molecules like this compound, often allowing for the assembly of the core structure and the introduction of substituents in a single, efficient process.

Based on the conducted research, there is no specific scientific literature available detailing the mechanistic investigations for the formation and transformation of the chemical compound “this compound” according to the requested outline.

Searches for the compound in conjunction with terms such as "metallacycle intermediates," "migratory insertion," "oxidative cyclization," and "functional group interconversion" did not yield any relevant results. The available literature discusses these mechanisms in the context of general isoquinoline synthesis or for other, structurally different derivatives.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" as requested. The specific data and research findings necessary to populate the outlined sections (3.3.1. Metallacycle Intermediates and Migratory Insertion, 3.3.2. Oxidative Cyclization Mechanisms, and 3.4. Functional Group Interconversion Mechanisms) for this particular compound are not present in the available search results.

Reactivity and Chemical Transformations of 1,3 Diethoxyisoquinoline 4 Carbonitrile

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) at the 4-position of the isoquinoline (B145761) core is a versatile functional group that can undergo a variety of transformations to yield other nitrogen-containing functionalities, as well as carbonyl derivatives.

Transformations to other Carbonyl or Amine Derivatives

The nitrile group can be converted into a primary amine or a carboxylic acid, which can then be further transformed.

Reduction to Amines: The nitrile group is readily reducible to a primary amine (-(CH₂)NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel). libretexts.orgyoutube.com The resulting aminomethylisoquinoline derivative serves as a valuable building block for the synthesis of more complex molecules.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid (-COOH). libretexts.org This transformation proceeds via an intermediate amide. The resulting 1,3-diethoxyisoquinoline-4-carboxylic acid can then participate in a wide range of reactions typical of carboxylic acids, such as esterification and amide bond formation.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a route to introduce a new carbon-carbon bond at the 4-position.

| Transformation | Reagents and Conditions | Product Functional Group |

| Reduction | LiAlH₄ in THF, followed by H₂O workup | Primary Amine (-CH₂NH₂) |

| Reduction | H₂/Raney Ni, high pressure | Primary Amine (-CH₂NH₂) |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Basic Hydrolysis | NaOH/H₂O, heat, followed by H₃O⁺ workup | Carboxylic Acid (-COOH) |

| Reaction with Grignard | R-MgBr in ether, followed by H₃O⁺ workup | Ketone (-C(=O)R) |

Reactivity of the Isoquinoline Core

The isoquinoline nucleus is an aromatic system with distinct reactivity patterns in its benzene (B151609) and pyridine (B92270) rings. The presence of two electron-donating ethoxy groups at positions 1 and 3, and an electron-withdrawing nitrile group at position 4, significantly modifies the reactivity of the core.

C-H Functionalization at Specific Positions

While direct C-H functionalization of isoquinolines can be challenging, modern synthetic methods offer potential pathways. The electron-rich nature of the benzene part of the isoquinoline core, enhanced by the ethoxy groups, would favor electrophilic C-H activation. Conversely, the pyridine ring is more susceptible to nucleophilic attack. Positions 5 and 8 on the benzene ring are the most likely sites for electrophilic C-H functionalization.

Nucleophilic and Electrophilic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution reactions on the isoquinoline ring generally occur on the benzene ring (positions 5 and 8) as the pyridine ring is deactivated by the nitrogen atom. shahucollegelatur.org.inwikipedia.orgmasterorganicchemistry.comdalalinstitute.comlabxchange.orgyoutube.com The two ethoxy groups at positions 1 and 3 are strong activating groups and would direct incoming electrophiles to the 5 and 8 positions. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. However, in the isoquinoline system, the pyridine ring is more susceptible to nucleophilic attack than the benzene ring. nih.govlibretexts.orgresearchgate.net The presence of the electron-withdrawing nitrile group at the 4-position could potentially activate the ring towards nucleophilic attack, although the adjacent electron-donating ethoxy groups would counteract this effect to some extent. Nucleophilic attack is most likely to occur at positions where a suitable leaving group is present.

| Reaction Type | Preferred Position(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | 5 and 8 | Activating effect of ethoxy groups |

| Nucleophilic Aromatic Substitution | Pyridine Ring (if leaving group is present) | Deactivating effect of nitrogen, potential activation by nitrile group |

Transformations Involving Alkoxy (Ethoxy) Groups

The ethoxy groups at positions 1 and 3 are generally stable. However, under certain conditions, they can be involved in chemical transformations.

One potential reaction is O-dealkylation to the corresponding hydroxyisoquinolines. This can be achieved using strong acids such as HBr or BBr₃. The resulting dihydroxyisoquinoline derivative would exhibit significantly different reactivity and solubility properties.

Furthermore, the ethoxy groups could potentially be displaced by strong nucleophiles under forcing conditions in a nucleophilic aromatic substitution reaction, although this is less common for alkoxy groups compared to halogens. bwise.kr

Annulation Reactions and Construction of Fused Heterocyclic Systems

1,3-Diethoxyisoquinoline-4-carbonitrile can serve as a precursor for the synthesis of more complex fused heterocyclic systems. nih.govresearchgate.net The nitrile functionality and the isoquinoline core provide reactive sites for annulation reactions.

For instance, the nitrile group could be transformed into an amino or a carbonyl group, which could then undergo condensation reactions with bifunctional reagents to build a new ring fused to the isoquinoline system. Additionally, functionalization of the isoquinoline core at positions 5 or 8 could introduce groups that can participate in cyclization reactions to form polycyclic aromatic systems.

Synthesis of Polycyclic Isoquinoline Derivatives

This compound serves as a versatile precursor for the synthesis of various fused polycyclic isoquinoline derivatives. The presence of reactive ethoxy groups at positions 1 and 3, along with the electron-withdrawing nitrile group at position 4, activates the isoquinoline core for cyclocondensation reactions with a range of dinucleophilic reagents. These reactions lead to the formation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. The primary focus of this section is on the synthesis of pyrrolo-, benzo[a]quinolizine-, imidazo-, and pyrazolo-isoquinolines.

Pyrrolo-isoquinolines

The synthesis of pyrrolo[3,4-c]isoquinoline derivatives can be achieved through the reaction of this compound with reagents that can form a pyrrole (B145914) ring. One common strategy involves the use of α-amino ketones or their derivatives. The reaction likely proceeds through an initial nucleophilic attack of the amine on one of the ethoxy groups, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrrolo[3,4-c]isoquinoline system. While specific examples starting directly from this compound are not extensively detailed in the provided literature, the general methodologies for synthesizing pyrrolo[2,1-a]isoquinolines often involve 1,3-dipolar cycloaddition reactions of isoquinolinium N-ylides with activated alkynes or olefins. Another approach involves a copper-catalyzed condensation/addition/oxidation/cyclization cascade of tetrahydroisoquinolines, aldehydes, and terminal alkynes.

A plausible synthetic route for pyrrolo[3,4-c]isoquinolines from this compound is outlined below. The reaction conditions would likely involve heating in a high-boiling point solvent, possibly with acid or base catalysis to facilitate the cyclization and dehydration steps.

| Reactant 1 | Reagent | Product | Conditions (Proposed) |

| This compound | α-Aminoacetophenone | A Pyrrolo[3,4-c]isoquinoline derivative | High temperature, acid or base catalyst, dehydration |

| This compound | Ethyl glycinate | A Pyrrolo[3,4-c]isoquinoline-dione | Base-catalyzed condensation and cyclization |

Benzo[a]quinolizine Derivatives

The synthesis of the benzo[a]quinolizine core from isoquinoline precursors is a well-established transformation. For this compound, a potential pathway to a benzo[a]quinolizin-4-one derivative would involve a reaction with a reagent containing an active methylene (B1212753) group and an ester, such as a malonic ester derivative. The reaction would likely proceed via an initial Michael addition or a related condensation reaction, followed by an intramolecular cyclization and elimination of ethanol (B145695) to form the new six-membered ring. The general methodology often involves the ring annulation of a 3,4-dihydroisoquinoline (B110456) with β-oxodithioesters.

The following table summarizes a proposed reaction for the synthesis of a benzo[a]quinolizine derivative from this compound.

| Reactant 1 | Reagent | Product | Conditions (Proposed) |

| This compound | Diethyl malonate | A substituted Benzo[a]quinolizin-4-one derivative | Base-catalyzed condensation, heating, cyclization |

| This compound | Ethyl acetoacetate | An acetyl-substituted Benzo[a]quinolizin-4-one | Base-catalyzed condensation, heating, cyclization |

Imidazo-isoquinolines

Imidazo-isoquinolines can be synthesized from this compound by reaction with a dinucleophile that can form an imidazole (B134444) ring, such as a 1,2-diamine. The reaction would likely involve the sequential displacement of the two ethoxy groups by the amino groups of the diamine, followed by cyclization and aromatization. For instance, the reaction with ethylenediamine (B42938) would be expected to yield an imidazo[4,5-c]isoquinoline derivative. The synthesis of related dihydroimidazo[2,1-a]isoquinolines has been reported from the reaction of isoquinoline with dialkyl acetylenedicarboxylates in the presence of 2-aminobenzothiazole.

A proposed synthesis is detailed in the table below.

| Reactant 1 | Reagent | Product | Conditions (Proposed) |

| This compound | Ethylenediamine | An Imidazo[4,5-c]isoquinoline derivative | Heating in a suitable solvent |

| This compound | o-Phenylenediamine | A Benzimidazo[4,5-c]isoquinoline derivative | Heating, possibly with acid catalysis |

Pyrazolo-isoquinolines

The synthesis of pyrazolo-isoquinolines from appropriately substituted isoquinolines and hydrazine (B178648) derivatives is a more concretely documented transformation. The reaction of a precursor, likely derived from this compound, with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of the pyrazole (B372694) ring fused to the isoquinoline core. For example, a series of pyrazolo[3,4-g]isoquinoline derivatives were synthesized by reacting a dicarbonyl precursor with hydrazine hydrate or methyl/ethylhydrazinium salts in ethanol, affording the products in yields of 62-70%.

The general reaction involves the treatment of a 1,3-difunctionalized isoquinoline with hydrazine. The ethoxy groups in this compound can act as leaving groups upon nucleophilic attack by hydrazine. The reaction likely proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of a second molecule of ethanol to yield the pyrazolo[3,4-c]isoquinoline system.

| Reactant 1 | Reagent | Product | Yield (%) | Reference |

| A dicarbonyl isoquinoline precursor | Hydrazine hydrate | A Pyrazolo[3,4-g]isoquinoline derivative | 62-70 | |

| A dicarbonyl isoquinoline precursor | Methylhydrazinium salt | A Pyrazolo[3,4-g]isoquinoline derivative | 62-70 | |

| A dicarbonyl isoquinoline precursor | Ethylhydrazinium salt | A Pyrazolo[3,4-g]isoquinoline derivative | 62-70 | |

| 4-Aryl-5-aminopyrazole | Aryl/Heteroaryl aldehyde | A Pyrazolo[3,4-c]isoquinoline derivative | up to 71% |

In a related synthesis, 4-aryl-5-aminopyrazoles react with aromatic and heterocyclic aldehydes in strong acidic media to form pyrazolo[3,4-c]isoquinoline derivatives. This reaction proceeds through an initial azomethine derivative that undergoes a cyclization similar to the Pictet-Spengler condensation.

Retrosynthetic Strategies for 1,3 Diethoxyisoquinoline 4 Carbonitrile

Disconnection Approach Principles

The disconnection approach begins by breaking down the complex target molecule into simpler fragments known as synthons, which correspond to readily available synthetic equivalents (reagents). rsc.org This process is guided by the reverse of reliable chemical reactions.

For 1,3-Diethoxyisoquinoline-4-carbonitrile, several key bonds are considered for strategic disconnection to simplify the structure. The primary disconnections are based on the bonds connecting the functional groups to the isoquinoline (B145761) core and the bonds that form the heterocyclic ring itself.

C-O Disconnections: The most logical initial disconnections are the two C-O ether bonds at positions 1 and 3. Ether linkages are commonly formed late in a synthesis. This disconnection simplifies the target molecule to a key intermediate: 1,3-dihydroxyisoquinoline-4-carbonitrile , which exists in its more stable tautomeric form, isoquinoline-1,3(2H,4H)-dione-4-carbonitrile . This is a powerful simplification as methods for synthesizing isoquinoline-1,3-diones are established. rsc.org

C-C Disconnection: The bond between the C4 position of the isoquinoline ring and the nitrile carbon (C-CN) is another strategic point for disconnection. This simplifies the target to a 1,3-diethoxyisoquinoline, requiring a subsequent method for introducing the nitrile group at the C4 position. Methods for C-4 functionalization of isoquinolines have been developed, making this a viable, albeit potentially challenging, step. acs.orgresearchgate.net

C-N Disconnections: To break down the isoquinoline ring system, classic C-N bond disconnections are considered. These approaches are fundamental to many named reactions for isoquinoline synthesis.

Bischler-Napieralski Type Disconnection: A disconnection of the N2-C1 and C4a-C8a bonds is characteristic of the Bischler-Napieralski reaction. nrochemistry.comwikipedia.org This approach retrosynthetically leads to a substituted β-phenylethylamide precursor. For the target molecule, this would require a precursor like an N-acyl derivative of a 2-(2-cyanophenyl)ethylamine, which would then undergo cyclization. The high degree of substitution and oxidation in the target molecule requires significant modification of the classical conditions.

Ring Annulation Disconnection: An alternative disconnection across the N2-C3 and C1-C8a bonds suggests a strategy where the pyridine (B92270) ring is constructed onto a pre-existing, substituted benzene (B151609) ring. This approach would start from a precursor such as a substituted 2-methylbenzonitrile (o-tolunitrile) derivative, which can be elaborated and cyclized to form the heterocyclic core.

Functional Group Interconversion (FGI) is a crucial strategy where one functional group is converted into another to facilitate a key synthetic step or to install the desired functionality present in the target molecule. solubilityofthings.com

Ethoxy Groups from Dihydroxy Precursor: The primary FGI strategy for this target molecule involves the conversion of the hydroxyl groups in the key intermediate, isoquinoline-1,3(2H,4H)-dione-4-carbonitrile, into the target ethoxy groups. This transformation is a standard etherification (O-alkylation), which can be reliably achieved using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base.

Nitrile Group Introduction: The nitrile group at the C4 position can be envisioned as arising from several other functional groups through FGI:

From a primary amide (-CONH₂) via a dehydration reaction.

From a carboxylic acid (-COOH) by conversion to the primary amide followed by dehydration.

From an aldehyde (-CHO) via formation of an oxime and subsequent dehydration.

This FGI-based approach, which installs the final ethoxy groups on a pre-formed isoquinolinedione core, is often more efficient than carrying the ether groups through the entire ring-formation sequence.

Identification of Precursors and Synthons

Based on the disconnections and FGI analysis, a primary retrosynthetic pathway points to isoquinoline-1,3(2H,4H)-dione-4-carbonitrile as the main precursor. Further disconnection of this intermediate reveals simpler synthons and their corresponding real-world synthetic equivalents.

A plausible retrosynthesis of the isoquinoline-1,3-dione core involves the cyclization of an N-substituted 2-carboxyphenylacetonitrile derivative. This leads to the identification of the following synthons and precursors:

| Synthon | Type | Precursor (Synthetic Equivalent) |

| Cationic | Ethyl Iodide (CH₃CH₂-I) or Diethyl Sulfate ((CH₃CH₂)₂SO₄) | |

| Anionic | Isoquinoline-1,3(2H,4H)-dione-4-carbonitrile | |

| Cationic | Phosgene (COCl₂) or an Isocyanate (R-N=C=O) | |

| Anionic | 2-Carboxyphenylacetonitrile |

This analysis suggests that a practical synthesis could begin with a substituted phenylacetic acid derivative, which is then cyclized to form the core dione (B5365651) structure, followed by late-stage functionalization.

Convergent and Divergent Synthesis Pathways

The synthesis of a complex molecule like this compound can be designed using either a convergent or a divergent approach.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that can be converted into a variety of different target molecules. mdpi.com While the goal here is a single compound, the proposed key intermediate, isoquinoline-1,3(2H,4H)-dione-4-carbonitrile , is an ideal starting point for a divergent approach to a library of related compounds. By treating this common precursor with a range of different electrophiles (e.g., methyl iodide, benzyl (B1604629) bromide, allyl bromide), a diverse set of 1,3-dialkoxyisoquinoline-4-carbonitriles could be generated. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diethoxyisoquinoline-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step organic synthesis starting from isoquinoline derivatives is typical. Key steps include introducing ethoxy groups via nucleophilic substitution and forming the carbonitrile group through cyanation reactions. Optimize temperature (e.g., 80–120°C for ethoxylation), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-coupling) to enhance yields .

- Data Considerations : Monitor intermediates via TLC or HPLC to ensure stepwise progression. Yield improvements often correlate with controlled anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ethoxy groups at positions 1 and 3) and carbonitrile integration .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities using high-resolution MS .

- X-ray Crystallography : Resolve crystal structures to validate stereoelectronic properties, particularly for derivatives with bioactive potential .

Q. What solvents and catalysts are optimal for functionalizing the isoquinoline ring in this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during substitutions. For reduction steps (e.g., converting nitriles to amines), ethanol/water mixtures are effective .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation or Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at position 4 .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the carbonitrile group in this compound?

- Computational Analysis : Use density functional theory (DFT) to model electron-withdrawing/donating effects of ethoxy groups on the carbonitrile’s electrophilicity. Compare with analogs (e.g., chloro or trifluoromethyl substituents) to predict reactivity in nucleophilic additions .

- Experimental Validation : Kinetic studies under varying pH and temperature conditions to correlate electronic parameters with reaction rates (e.g., hydrolysis to carboxylic acids) .

Q. What strategies resolve contradictions in bioactivity data across studies testing this compound against enzyme targets?

- Data Harmonization :

- Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability .

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for kinase targets?

- Molecular Docking : Screen derivatives using software like AutoDock Vina to prioritize modifications (e.g., introducing hydrophobic groups at position 6) that improve fit into ATP-binding pockets .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions (e.g., hydrogen bonds with hinge regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.